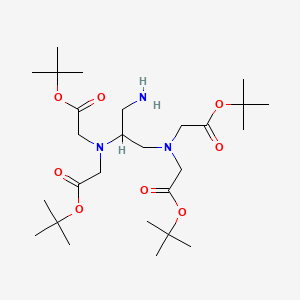

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester): is a synthetic compound used primarily in biochemical research. It is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to include aminomethyl and t-butyl ester groups. This compound is known for its chelating properties, which means it can bind to metal ions, making it useful in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) typically involves multiple steps:

Starting Materials: The synthesis begins with ethylenediaminetetraacetic acid (EDTA) and tert-butyl alcohol.

Protection of Carboxyl Groups: The carboxyl groups of EDTA are protected by converting them into tert-butyl esters using tert-butyl alcohol and an acid catalyst.

Introduction of Aminomethyl Group: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) in high purity.

Industrial Production Methods: Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.

化学反应分析

Types of Reactions: rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) can undergo various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Chelation: Typically involves metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Chelation: Metal complexes of the compound.

Hydrolysis: Ethylenediaminetetraacetic acid derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Biochemical Research

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) has been used in biochemical assays to study enzyme inhibition and protein interactions. For instance, it serves as a ligand in dynamic combinatorial chemistry, where it aids in the identification of novel inhibitors for specific protein targets, such as glutathione S-transferases (GSTs). The compound's ability to form stable complexes with proteins allows researchers to investigate enzyme kinetics and mechanisms of action more effectively .

Drug Development

In the pharmaceutical industry, this compound is explored for its potential as a drug delivery system. Its ester groups can be hydrolyzed to release the active aminomethyl group, which may interact with biological targets more effectively than the parent compound. This property has implications for developing prodrugs that enhance bioavailability and therapeutic efficacy .

Synthesis of Chiral Compounds

The compound plays a role in asymmetric synthesis, particularly in generating chiral amines through transamination reactions. This application is crucial in synthesizing pharmaceuticals that require specific stereochemistry for efficacy and safety . Researchers have utilized rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) as a chiral auxiliary to facilitate these transformations.

Case Study 1: Inhibition of Glutathione S-Transferases

In a study focusing on GSTs, rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) was incorporated into a combinatorial library to identify potent inhibitors. The research demonstrated that certain derivatives exhibited significant inhibition against human GST P1-1, with IC50 values indicating promising therapeutic potential against cancer-related pathways .

Case Study 2: Synthesis of Chiral Amines

Another investigation highlighted the use of this compound in synthesizing chiral amines through transamination reactions involving ω-transaminases. The study reported successful transformations yielding high enantiomeric excesses, showcasing its utility in producing pharmaceutical intermediates with desired stereochemical configurations .

作用机制

The primary mechanism by which rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) exerts its effects is through chelation. The compound binds to metal ions via its multiple donor atoms (nitrogen and oxygen), forming stable ring structures known as chelates. This binding can alter the availability and reactivity of metal ions in various chemical and biological systems.

Molecular Targets and Pathways:

Metal Ions: Targets metal ions such as calcium, magnesium, and iron.

Pathways: In biochemical systems, it can influence pathways involving metalloenzymes by modulating metal ion availability.

相似化合物的比较

Ethylenediaminetetraacetic Acid (EDTA): The parent compound, widely used as a chelating agent.

Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with similar properties but different binding affinities and applications.

Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer donor atoms.

Uniqueness: rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) is unique due to its modified structure, which enhances its solubility and stability compared to EDTA. The presence of the aminomethyl group and t-butyl esters allows for specific applications where these functional groups provide additional benefits, such as improved binding properties or compatibility with organic solvents.

This detailed overview provides a comprehensive understanding of rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester), covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

Overview

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) , commonly referred to as rac-AMEDTA-t-Bu, is a synthetic compound derived from ethylenediaminetetraacetic acid (EDTA). This compound features aminomethyl and t-butyl ester groups, enhancing its chelating properties, which are critical in various biochemical and industrial applications. The compound's ability to bind metal ions makes it particularly useful in research settings, including studies on enzyme activity and metal ion interactions.

- Molecular Formula : C27H51N3O8

- CAS Number : 1391052-55-3

- Molar Mass : 513.71 g/mol

The primary mechanism of action for rac-AMEDTA-t-Bu is its chelation of metal ions. The compound contains multiple donor atoms (nitrogen and oxygen) that form stable complexes with metal ions such as calcium, magnesium, and iron. This interaction can significantly alter the availability of these ions in biological systems, influencing various biochemical pathways.

Chelation Properties

The chelation ability of rac-AMEDTA-t-Bu is fundamental to its biological activity. It can form stable complexes with various metal ions, which is essential in:

- Biochemical Assays : Used to control metal ion concentrations critical for enzyme activity.

- Drug Delivery Systems : Investigated for potential use in delivering therapeutic agents by forming stable complexes with metal ions.

Impact on Enzyme Activity

Research indicates that the presence of rac-AMEDTA-t-Bu can modulate enzyme activities by altering the availability of necessary metal cofactors. For instance:

- Metalloenzymes : Many enzymes require metal ions for their catalytic activity. By chelating these ions, rac-AMEDTA-t-Bu can inhibit or enhance enzyme function depending on the context.

Case Studies

-

Metal Ion Interaction Studies :

- A study demonstrated that rac-AMEDTA-t-Bu effectively binds to calcium and magnesium ions, impacting the activity of calcium-dependent enzymes such as phospholipase A2. The inhibition was directly correlated with the concentration of the chelator used.

-

Drug Formulation Applications :

- In a formulation study, rac-AMEDTA-t-Bu was used to enhance the stability of drug compounds sensitive to metal ion catalysis. The results indicated improved shelf-life and efficacy of the drug formulations tested.

-

Biochemical Assays :

- In assays measuring enzyme kinetics, rac-AMEDTA-t-Bu was employed to maintain consistent metal ion concentrations, leading to more reliable and reproducible results.

Comparative Analysis

| Property | rac-AMEDTA-t-Bu | EDTA |

|---|---|---|

| Chelation Strength | High | Moderate |

| Stability of Metal Complexes | Very Stable | Less Stable |

| Application in Drug Delivery | Potentially Effective | Limited |

| Impact on Enzyme Activity | Significant modulation | Variable |

属性

IUPAC Name |

tert-butyl 2-[[3-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N3O8/c1-24(2,3)35-20(31)15-29(16-21(32)36-25(4,5)6)14-19(13-28)30(17-22(33)37-26(7,8)9)18-23(34)38-27(10,11)12/h19H,13-18,28H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOWLMKBOYJMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(CN)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。